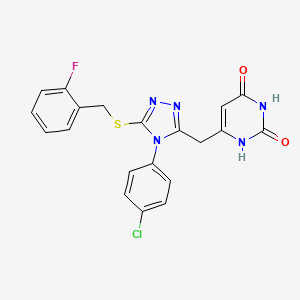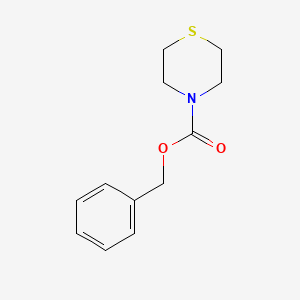
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide, also known as Dichlobenil, is a chemical compound that is widely used as a herbicide. It is a white crystalline solid that is soluble in water and organic solvents. Dichlobenil is known for its selective action against weeds and is commonly used in agriculture and horticulture.
Mécanisme D'action
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide acts by inhibiting the synthesis of cellulose and hemicellulose in plant cell walls. This results in the disintegration of the cell wall and the subsequent death of the plant. The compound is selective in its action, targeting only the cells of the plants it is applied to.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and eliminated from the body, with no accumulation in the tissues. However, it can be toxic to aquatic organisms and should be used with caution near water bodies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide is a widely used herbicide that is readily available and relatively inexpensive. It is easy to apply and has a high level of selectivity, making it useful in a variety of agricultural and horticultural applications. However, its use can be limited by its toxicity to aquatic organisms and the potential for the development of herbicide-resistant weeds.
Orientations Futures
Future research on N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide could focus on the development of new formulations that are more effective against herbicide-resistant weeds. Additionally, studies could be conducted to investigate the potential use of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide in the treatment of certain diseases, such as cancer. Finally, research could be conducted to explore the potential environmental impacts of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide and to develop strategies for minimizing its negative effects on the environment.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide involves the reaction of 2,3-dichlorophenol with cyanomethyl acetate in the presence of a base. The resulting product is then treated with phenyl isocyanate to obtain N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide. The chemical structure of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide is shown below:
Applications De Recherche Scientifique
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide has been extensively studied for its herbicidal properties. It is effective against a broad range of weeds and is commonly used in the control of annual and perennial grasses, broadleaf weeds, and sedges. The compound works by inhibiting the synthesis of cell wall components in plants, leading to their death.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-7-4-8-14(16(13)18)22-11-15(21)20(10-9-19)12-5-2-1-3-6-12/h1-8H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZACSUWJCUILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2695419.png)





![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2695434.png)

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)